molecular formula C11H12N2 B3086973 5-(4-ethylphenyl)-1H-pyrazole CAS No. 116999-33-8

5-(4-ethylphenyl)-1H-pyrazole

Cat. No.: B3086973
CAS No.: 116999-33-8
M. Wt: 172.23 g/mol
InChI Key: STGQUUKQWZEIFG-UHFFFAOYSA-N
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Description

5-(4-Ethylphenyl)-1H-pyrazole is a pyrazole derivative featuring a 4-ethylphenyl substituent at the 5-position of the heterocyclic pyrazole ring. Pyrazoles are nitrogen-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .

Properties

IUPAC Name

5-(4-ethylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11-7-8-12-13-11/h3-8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGQUUKQWZEIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylphenyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 4-ethylphenyl-substituted ketones or aldehydes. One common method is the reaction of 4-ethylacetophenone with hydrazine hydrate under acidic or basic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and optimized reaction parameters ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the 4-ethylphenyl group, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Pharmaceutical Applications

5-(4-ethylphenyl)-1H-pyrazole has been investigated for its pharmacological properties, particularly in the development of therapeutic agents. The compound exhibits diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, demonstrate significant anticancer properties. The compound has been evaluated against various cancer cell lines, with findings summarized in the following table:

Cell Line IC50 (µM) Effect
HepG2 (Liver Cancer)5.33Moderate Inhibition
HeLa (Cervical Cancer)3.67Significant Inhibition
MCF-7 (Breast Cancer)2.28High Inhibition
PC-3 (Prostate Cancer)0.33Very High Inhibition

These results suggest that this compound may serve as a potent anticancer agent, particularly effective against hormone-sensitive cancers .

Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory research. Studies have indicated that pyrazole derivatives can inhibit key inflammatory pathways, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds similar to this compound have been compared with established NSAIDs like diclofenac sodium and demonstrated comparable efficacy .

Agricultural Chemistry

In agricultural applications, this compound is being explored for its potential as an agrochemical. Its structural characteristics suggest it may possess herbicidal properties, enhancing crop protection formulations . Further research is needed to evaluate its effectiveness and safety in agricultural settings.

Material Science

The compound is also being investigated in material science for the development of novel materials with specific chemical properties. Its ability to form polymers and other materials can lead to advancements in industrial applications .

Biochemical Research

This compound is utilized in biochemical studies to explore its effects on various biological pathways. This research aids in understanding disease mechanisms and developing targeted therapies .

Case Studies and Research Findings

Several studies have highlighted the applications of pyrazole derivatives:

  • Anticancer Mechanisms : A study demonstrated that pyrazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism underlines their potential as anticancer agents.
  • Anti-inflammatory Activity : Research showed that specific pyrazole compounds exhibited significant anti-inflammatory effects comparable to traditional NSAIDs .
  • Agrochemical Development : Investigations into the herbicidal properties of pyrazole derivatives are ongoing, with promising results indicating their potential effectiveness in crop protection .

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The substituents on the phenyl ring and pyrazole core critically influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Pyrazole/Phenyl Rings Molecular Formula Key Structural Features Reference
5-(4-Chlorophenyl)-1H-pyrazole -Cl at phenyl para-position C₉H₇ClN₂ Electron-withdrawing Cl enhances reactivity
5-(4-Hydroxyphenyl)-1H-pyrazole -OH at phenyl para-position C₉H₈N₂O Hydrogen-bonding capability via -OH group
5-(4-Methoxyphenyl)-1H-pyrazole -OCH₃ at phenyl para-position C₁₀H₁₀N₂O Increased lipophilicity due to methoxy group
5-(4-Ethylphenyl)-1H-pyrazole (Target) -C₂H₅ at phenyl para-position C₁₁H₁₂N₂ Ethyl group introduces steric bulk and hydrophobicity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance electrophilic substitution reactivity and may improve binding to biological targets .
  • Hydrogen-Bonding Groups (e.g., -OH) : Facilitate intermolecular interactions, affecting solubility and crystal packing .

Physicochemical and Crystallographic Properties

Thermal and Solubility Data

  • Melting Points : Pyrazole derivatives with halogens (e.g., 5-(3-chloro-2-thienyl)-1H-pyrazole) exhibit higher melting points (112–114°C) due to stronger intermolecular forces . Ethyl-substituted analogs likely have lower melting points due to reduced polarity.
  • Crystal Packing: Intramolecular hydrogen bonds (e.g., in 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol) stabilize crystal structures, while bulky groups like ethyl may disrupt such interactions, leading to less dense packing .

Spectroscopic Data

  • GC-MS and Elemental Analysis : Used for confirming molecular weights and purity (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole: m/z 384 [M⁺]) .

Biological Activity

5-(4-ethylphenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 4-ethylphenyl group. This structural configuration is crucial for its interaction with various biological targets. The compound's molecular formula is C12H14N2, and it possesses distinct physicochemical properties that influence its biological activity.

The biological effects of this compound are largely attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cells. The exact mechanisms are still under investigation, but potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It can bind to various receptors, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in various models. It has been compared to established anti-inflammatory drugs like diclofenac, showing comparable efficacy in reducing inflammation markers .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating significant cytotoxic effects. The results indicated IC50 values ranging from 0.74 mg/mL to 0.28 µM depending on the specific derivative tested .

Case Studies

  • Anticancer Efficacy : A recent study synthesized a series of pyrazole derivatives, including this compound, which were evaluated for their cytotoxicity against MCF-7 cells using the sulforhodamine B assay. The results showed promising growth inhibitory activity (GI50) ranging from 0.1 to 10.9 mM .
  • Anti-inflammatory Mechanism : In an experimental model of inflammation induced by lipopolysaccharides (LPS), this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory therapeutic .

Table 1: Biological Activity Summary of this compound

Biological ActivityCell Line/ModelIC50 ValueReference
AntimicrobialVarious bacterial strainsNot specified
Anti-inflammatoryLPS-induced inflammationNot specified
AnticancerMCF-7 (breast cancer)0.28 µM
AnticancerHepG2 (liver cancer)0.74 mg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.